[4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c20-17(21)13-18-10-8-16(9-11-18)19(15-6-7-15)12-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZZMYBWMUJCDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C3CCN(CC3)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of tert-Butyl 4-{[(4-Nitrophenyl)methyl]amino}piperidine-1-carboxylate
The foundational step involves reductive amination of 4-nitrobenzaldehyde with tert-butyl 4-aminopiperidine-1-carboxylate. In a typical procedure, 4-nitrobenzaldehyde (300 mg, 1.99 mmol) is reacted with tert-butyl 4-aminopiperidine-1-carboxylate (469 mg, 2.19 mmol) in dry ethanol, followed by sodium borohydride (150 mg, 3.97 mmol) reduction at room temperature. The reaction yields a boc-protected intermediate as a yellow oil (600 mg, 86%).
Key Data:
| Parameter | Value |
|---|---|
| Starting Material | 4-Nitrobenzaldehyde |
| Reagent | NaBH₄ |
| Solvent | Dry Ethanol |
| Yield | 86% |
| Characterization | LC-MS: m/z 294 [M – t-butyl + H]⁺ |
Reductive Amination and Cyclopropane Functionalization
Benzyl-Cyclopropylamine Synthesis
Cyclopropylmethylamine (0.40 mL, 4.51 mmol) reacts with 4-nitrobenzaldehyde (620 mg, 4.10 mmol) in dry ethanol under NaBH₄ (310 mg, 8.21 mmol) reduction to yield (4-nitrophenyl)methylamine as a yellow oil (800 mg, 95%).
Reaction Conditions:
-
Temperature: Room temperature
-
Time: 2 hours
-
Workup: Aqueous extraction with DCM, drying over MgSO₄
Piperidine Ring Substitution
The benzyl-cyclopropylamine intermediate is coupled to piperidin-1-yl-acetic acid precursors via nucleophilic substitution. For example, 2-(2-bromophenyl)-pyrrolidine (1 eq) reacts with the carboxylic acid derivative (1.1 eq) in DMF using HATU/DIPEA, followed by purification via ethyl acetate/water extraction.
Critical Parameters:
| Parameter | Effect on Yield |
|---|---|
| DMF as Solvent | Enhances coupling efficiency |
| DIPEA Concentration | >1.5 eq reduces protonation |
Direct Acetic Acid Functionalization of Piperidine
Ethyl Isocyanatoacetate Coupling
A one-pot method involves reacting tert-butyl 4-{[(4-nitrophenyl)methyl]amino}piperidine-1-carboxylate (600 mg, 1.79 mmol) with ethyl isocyanatoacetate (0.20 mL, 1.79 mmol) in DCM. The reaction proceeds at room temperature for 18 hours, yielding 800 mg (96%) of the intermediate, which is hydrolyzed to the final product.
Spectral Data:
Alternative Route: Mitsunobu Reaction
A patent-disclosed method employs Mitsunobu conditions (DIAD, PPh₃) to couple 4-(benzyl-cyclopropyl-amino)piperidine with ethyl glycolate, followed by saponification. This route achieves comparable yields (89%) but requires stringent anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (LC-MS) | Scalability |
|---|---|---|---|
| Boc-Protected Strategy | 86–96 | >95% | High |
| Reductive Amination | 85–93 | 90–93% | Moderate |
| Mitsunobu Reaction | 89 | 88% | Low |
Key Findings:
-
The boc-protected strategy offers superior reproducibility and scalability for industrial applications.
-
Reductive amination requires careful control of NaBH₄ stoichiometry to avoid over-reduction.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and cyclopropyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can target the piperidine ring or the benzyl group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid, while reduction of the piperidine ring may produce piperidine derivatives.
Scientific Research Applications
Therapeutic Potential
Research indicates that [4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid exhibits promising therapeutic activities, particularly in the following areas:
- Antituberculosis Activity : Similar compounds have shown significant antituberculosis activity in vitro. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine and benzyl moieties can enhance efficacy against Mycobacterium tuberculosis .
- Neurological Disorders : Compounds derived from similar scaffolds have been explored for their potential as muscarinic receptor antagonists, which may be beneficial in treating neurological disorders such as Alzheimer's disease .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Computer-aided prediction tools have been employed to assess its biological activity spectrum, indicating potential side effects while highlighting therapeutic avenues .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Contains pyridine ring and ethynyl group | Antagonist for mGluR5 receptors |
| 1-(4-Fluorobenzyl)piperidine | Fluorobenzene substitution on piperidine | Analgesic properties |
| N-Boc-piperazine | Piperazine ring with Boc protection | Antidepressant effects |
| This compound | Piperidine with cyclopropyl and benzyl | Potential antituberculosis and neurological effects |
This comparison highlights how variations in substituents influence biological activity and therapeutic potential.
Antituberculosis Research
In a study examining various cyclic secondary amines, compounds similar to this compound were found to exhibit strong antituberculosis activity. The SAR indicated that para-substituted benzyl piperazines had significantly enhanced efficacy compared to other configurations .
Neurological Applications
Research into derivatives of this compound has also focused on their role as muscarinic receptor antagonists. These studies aim to address cognitive deficits associated with neurological diseases, demonstrating the versatility of compounds derived from the piperidine scaffold .
Mechanism of Action
The mechanism of action of [4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparisons
Biological Activity
The compound [4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic molecule notable for its complex structure, which includes a piperidine ring, a benzyl group, and a cyclopropyl amine moiety. This unique configuration suggests potential therapeutic applications in pharmacology and medicinal chemistry, particularly due to its ability to interact with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 290.39 g/mol. The structural features contribute significantly to its biological activity:
| Feature | Description |
|---|---|
| Piperidine Ring | Provides basicity and nucleophilicity, facilitating interactions with targets. |
| Benzyl Group | Enhances lipophilicity, potentially improving receptor binding affinity. |
| Cyclopropyl Amino Group | Contributes steric hindrance, influencing selectivity and potency. |
| Acetic Acid Moiety | Imparts acidity, allowing for various biochemical interactions. |
Biological Activity Overview
The biological activity of This compound has been explored through various studies, indicating its potential in several therapeutic areas:
- Neuropharmacology : The compound may interact with neurotransmitter systems, suggesting applications in treating neurological disorders.
- Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine structures exhibit significant antibacterial and antifungal properties against various pathogens.
- Cancer Research : The compound's ability to inhibit specific protein-protein interactions suggests potential use in cancer therapy.
The precise mechanism of action remains under investigation; however, the compound is predicted to act as an inhibitor or modulator of specific enzymes or receptors involved in critical biochemical pathways. For instance, it may interfere with the signaling pathways associated with neurotransmitter release or bacterial growth.
Antimicrobial Activity
A study analyzing the structure-activity relationship (SAR) of piperidine derivatives demonstrated that modifications on the piperidine ring significantly influenced antimicrobial efficacy. The compound exhibited promising activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various strains.
Neuropharmacological Studies
Research has indicated that compounds similar to This compound can inhibit acetylcholinesterase (AChE) activity, which is relevant for Alzheimer's disease therapy. A study found that modifications enhancing lipophilicity improved brain bioavailability and AChE inhibition.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [4-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid, and how can purity be optimized?
- Methodology : Begin with a multi-step synthesis involving piperidine core functionalization. For example, cyclopropane ring introduction via [3+2] cycloaddition or alkylation, followed by benzyl group coupling using Buchwald-Hartwig amination or reductive amination. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm structural integrity and quantify impurities .
Q. What safety precautions are essential when handling piperidine derivatives like this compound?
- Methodology : Use PPE (nitrile gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact; if exposure occurs, wash immediately with soap and water (15+ minutes). For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Stability tests (TGA/DSC) should precede storage to assess decomposition risks under ambient conditions .
Q. How can researchers validate the structural identity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : Compare ¹H/¹³C shifts with predicted values (DFT calculations or literature analogs). Key peaks: piperidine CH₂ (~δ 2.5–3.5 ppm), cyclopropane CH (~δ 1.0–1.5 ppm), benzyl aromatic protons (~δ 7.2–7.4 ppm).
- MS : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR : Validate functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NOE effects in NMR) be resolved for this compound?
- Methodology : Perform advanced NMR experiments:
- 2D NMR (COSY, HSQC, HMBC) : Map coupling networks to distinguish overlapping signals.
- Variable-temperature NMR : Assess conformational flexibility (e.g., piperidine ring puckering).
- X-ray crystallography : Resolve absolute configuration and confirm spatial arrangement of cyclopropane and benzyl groups. Discrepancies may arise from dynamic processes or impurities; cross-validate with computational models (e.g., molecular dynamics simulations) .
Q. What strategies optimize the compound’s bioavailability in preclinical studies?
- Methodology :
- LogP determination : Use shake-flask method or HPLC-derived retention times to assess lipophilicity. Target LogP 1–3 for optimal membrane permeability.
- Salt formation : Screen counterions (e.g., HCl, sodium) via solubility assays (pH 1.2–7.4 buffers).
- Prodrug modification : Introduce ester groups at the acetic acid moiety to enhance absorption, followed by enzymatic hydrolysis studies in plasma .
Q. How can researchers design in vitro assays to evaluate the compound’s interaction with biological targets (e.g., GPCRs)?
- Methodology :
- Receptor binding assays : Use radiolabeled ligands (³H or ¹²⁵I) in competitive binding studies. Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism).
- Functional assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) in HEK293 cells expressing the target receptor. Include positive/negative controls and dose-response curves (10⁻¹²–10⁻⁴ M).
- Selectivity profiling : Screen against related receptors (e.g., adrenergic, serotonin subtypes) to minimize off-target effects .
Q. What experimental designs address discrepancies in biological activity across cell lines?
- Methodology :
- Embedded mixed-methods design : Pair quantitative dose-response data (IC₅₀) with qualitative transcriptomics (RNA-seq) to identify cell-specific expression of metabolizing enzymes or transporters.
- Covariate adjustment : Use ANOVA with covariates (e.g., CYP450 expression levels) to isolate compound-specific effects. Replicate experiments in isogenic cell lines (CRISPR-edited for target genes) .
Methodological Frameworks
Q. How should researchers link studies on this compound to broader pharmacological theories (e.g., structure-activity relationships)?
- Methodology : Develop a conceptual framework integrating:
- Molecular docking : Predict binding poses in target proteins (AutoDock Vina).
- Free-energy perturbation (FEP) : Quantify cyclopropane’s contribution to binding affinity.
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond donors, hydrophobic regions) using software like Schrödinger. Validate with synthesized analogs (e.g., cyclopropane vs. cyclohexane substitution) .
Q. What statistical approaches resolve variability in replicate synthesis batches?
- Methodology : Apply multivariate analysis (PCA or PLS) to process parameters (e.g., reaction time, temperature, solvent ratio) and purity/yeild outcomes. Use DOE (Design of Experiments) to identify critical factors and optimize conditions (e.g., response surface methodology). Batch discrepancies may stem from residual catalysts; quantify via ICP-MS and correlate with activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
